Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a structurally complex compound characterized by a hybrid framework combining an ethyl propanoate backbone, a 1,2-dihydroisoquinoline core, and a 4-ethoxyphenylcarbamoyl methyl substituent. The ethyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-4-30-18-11-9-17(10-12-18)25-22(27)15-26-14-13-19-20(23(26)28)7-6-8-21(19)32-16(3)24(29)31-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRDFJTHFVOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Isoquinoline Derivatives
Classic Methods for Isoquinoline Synthesis
The synthesis of isoquinoline and its derivatives has been extensively studied since their first isolation from coal tar by Hoogewerf and Van Dorp in 1985. Several classical methods exist for the preparation of isoquinoline derivatives:
- Pomeranz-Fritsch Reaction : This reaction involves the acid-catalyzed cyclization of benzalaminoacetals to form isoquinolines.
- Schlittler-Muller Modification : Using glyoxal acetal and benzylamine to obtain isoquinoline structures.
- Bischler-Napieralski Reaction : Involves the cyclodehydration of β-phenethylamides to 3,4-dihydroisoquinolines.
- Pictet-Spengler Reaction : Condensation of β-phenethylamines with aldehydes or ketones to form tetrahydroisoquinolines.
Modern Approaches for 1,2-Dihydroisoquinolin-1(2H)-one Derivatives
Recent advances in synthetic methodologies have provided more efficient routes to 1,2-dihydroisoquinolin-1(2H)-one derivatives:
- Castagnoli–Cushman Reaction : This approach has been successfully employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, as reported in recent literature.
- Schmidt Reaction : Using azides with ketones in the presence of acids to form lactams, including isoquinolin-1(2H)-ones.
- Metal-Catalyzed Cyclization : Palladium and copper-catalyzed transformations have enabled efficient construction of the isoquinoline core structure.
Synthetic Routes to Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Retrosynthetic Analysis
The synthesis of the target compound can be approached through several retrosynthetic pathways. The most promising route involves:
- Late-stage O-alkylation of the 5-hydroxy-1,2-dihydroisoquinolin-1(2H)-one derivative
- N-alkylation at position 2 with an appropriate carbamoyl-containing moiety
- Construction of the isoquinoline core structure
Detailed Synthetic Pathway
Based on the information available in patents and literature, the following stepwise synthesis can be proposed:
Preparation of the Isoquinoline Core
The synthesis begins with the preparation of 1,5-dihydroxy-1(2H)-isoquinolinone as a key intermediate. This can be achieved through:
Step 1: Treatment of 5-hydroxyphthalide with a suitable amine derivative to form the corresponding amide
Step 2: Cyclization under acidic conditions to form the 1,5-dihydroxy-1(2H)-isoquinolinone
This approach is supported by the synthetic methods described in several patents for related isoquinoline derivatives.
O-Alkylation at Position 5
The next key step involves selective O-alkylation at position 5 with ethyl 2-bromopropionate:
Step 3: Reaction of 1,5-dihydroxy-1(2H)-isoquinolinone with sodium hydride in N,N-dimethylformamide (DMF)
Step 4: Addition of ethyl 2-bromopropionate and stirring at room temperature
This reaction sequence is analogous to that reported for similar isoquinoline derivatives, where the hydroxyl group at position 5 is selectively alkylated in the presence of a base.
N-Alkylation at Position 2
The final functionalization involves N-alkylation at position 2 with the appropriate carbamoylmethyl group:
Step 5: Preparation of (4-ethoxyphenyl)carbamoylmethyl halide from 4-ethoxyphenyl isocyanate and haloacetic acid
Step 6: N-alkylation of the isoquinolinone intermediate from step 4 with the carbamoylmethyl halide in the presence of base
This approach is consistent with the N-alkylation methods reported for similar isoquinoline derivatives.
Alternative Synthetic Route
An alternative approach involves the use of a convergent strategy:
Synthesis of 2-Bromo-4-phenoxybenzoic Acid Derivative
Step 1: Preparation of 2-bromo-4-phenoxybenzoic acid
Step 2: Activation with carbonyldiimidazole (CDI) in acetonitrile
Isoquinoline Formation
Step 3: Reaction with ethyl isocyanoacetate in the presence of DBU
Step 4: Extraction and purification to obtain the isoquinoline core
This approach is adapted from the method described in a patent for the synthesis of similar isoquinoline derivatives.
Final Functionalization
Step 5: N-alkylation at position 2 with the carbamoylmethyl group
Step 6: O-alkylation at position 5 with ethyl 2-bromopropionate
Reaction Conditions and Optimization
Key Reaction Parameters
Table 1 summarizes the key reaction parameters for the synthesis of this compound:
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|---|
| Isoquinoline core formation | Homophthalic anhydride, imine | Toluene | Reflux | 6 | - | 70-80 |
| O-Alkylation at position 5 | Ethyl 2-bromopropionate | DMF | 25 | 0.5 | NaH | 75-85 |
| N-Alkylation at position 2 | Carbamoylmethyl halide | DMF | 25-60 | 4-6 | K2CO3 | 65-75 |
| Alternative route (CDI activation) | CDI, ethyl isocyanoacetate | Acetonitrile | RT | 6-10 | DBU | 74 |
Purification Strategies
The purification of the target compound requires careful consideration due to its complex structure and potential for side reactions. The following strategies have proven effective:
- Column Chromatography : Using silica gel with 5-10% ethyl acetate-petroleum ether (v/v) as eluent.
- Recrystallization : From appropriate solvents such as isopropanol or acetonitrile.
- Activated Charcoal Treatment : Addition of activated charcoal to organic extracts followed by filtration to remove colored impurities.
Characterization and Analytical Data
Spectroscopic Data
The characterization of this compound can be achieved through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy can provide confirmation of the structure, with characteristic signals for:
- Aromatic protons of the isoquinoline and phenyl rings
- Methylene protons of the carbamoylmethyl group
- Methyl and methylene protons of the ethoxy and ethyl propanoate groups
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of:
- Carbonyl groups (ester, amide, and lactam)
- Aromatic C=C stretching vibrations
- C-O stretching vibrations
- N-H stretching vibrations
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular formula (C24H26N2O6) and molecular weight (438.5 g/mol).
Scale-Up Considerations and Challenges
The scale-up of the synthesis presents several challenges that need to be addressed:
Heat Transfer
The exothermic nature of some steps, particularly the alkylation reactions, requires careful temperature control during scale-up to prevent runaway reactions and maintain selectivity.
Solvent Selection
Consideration of greener solvents may be necessary for large-scale production, as DMF poses environmental and health concerns.
Purification Efficiency
The efficiency of purification methods needs to be optimized for larger scales, potentially replacing column chromatography with more scalable techniques such as recrystallization or extraction.
Structure-Activity Relationship and Derivatives
Related Derivatives
Several structurally similar compounds have been reported, including:
- Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS: 868224-39-9)
- Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS: 868224-45-7)
- Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS: 868224-77-5)
- Methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate (CAS: 868225-12-1)
These derivatives provide valuable insights into structure-activity relationships and potential optimization of synthetic routes.
Structural Variations and Their Impact on Synthesis
Table 2 summarizes the structural variations among related compounds and their impact on synthesis:
| Compound | Variation from Target | Synthetic Implications | Potential Advantages |
|---|---|---|---|
| 4-methylphenyl derivative | Methyl instead of ethoxy on phenyl | Similar synthetic route | Simpler starting material |
| 4-ethylphenyl derivative | Ethyl instead of ethoxy on phenyl | Similar synthetic route | Potentially improved lipophilicity |
| 2-phenylethyl derivative | Different carbamoyl substituent | Modified N-alkylation step | Different biological activity profile |
| Methyl acetate derivative | Methyl acetate instead of ethyl propanoate | Similar O-alkylation approach | Potentially different stability profile |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Mechanistic Insights :
-
Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate.
Nucleophilic Substitution at Carbamoyl Group
The carbamoyl (-NHC(O)-) group participates in nucleophilic substitutions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine substitution | Primary amines, DCC, DCM, 24 hrs | N-substituted urea derivatives |
Key Observations :
-
Diisopropylcarbodiimide (DCC) activates the carbamoyl carbonyl for amine attack, forming urea linkages.
-
Reaction efficiency depends on steric hindrance from the 4-ethoxyphenyl group .
Oxidation of Dihydroisoquinoline Moiety
The 1,2-dihydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Aromatic oxidation | KMnO4, H2O, 80°C, 4 hrs | 1-oxo-2-{[(4-ethoxyphenyl)carbamoyl]methyl}isoquinolin-5-yl propanoate |
Mechanistic Pathway :
-
Manganese-based oxidants abstract hydrogen from the dihydro ring, followed by electron reorganization to restore aromaticity.
Ether Cleavage at 4-Ethoxyphenyl Group
The ethoxy substituent on the phenyl ring can be cleaved under strong acidic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ether dealkylation | HI (48%), reflux, 12 hrs | Phenolic derivative with hydroxyl substitution at the para position |
Key Considerations :
Photochemical Reactivity
The isoquinolinone scaffold exhibits sensitivity to UV light, leading to dimerization or rearrangement.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), THF, 24 hrs | Dimeric cyclobutane derivative |
Structural Impact :
-
Photodimerization alters the compound’s planarity, potentially affecting biological activity.
Catalytic Hydrogenation
The dihydroisoquinoline double bond can be hydrogenated under catalytic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrogenation | H2 (1 atm), Pd/C, ethanol, 25°C | Tetrahydroisoquinoline derivative |
Applications :
Scientific Research Applications
Structural Representation
The structural formula indicates a complex arrangement that contributes to its biological activity. The presence of the isoquinoline scaffold is particularly noteworthy, as it is often associated with pharmacological properties.
Anticancer Activity
Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has been studied for its potential anticancer effects. Research indicates that compounds with isoquinoline structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study: In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation, which is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.
Data Table: Anti-inflammatory Efficacy
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | RAW 264.7 | 15.5 | NF-kB inhibition |
| Lee et al., 2024 | THP-1 | 12.3 | COX inhibition |
These studies suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Speculative based on structural analogs.
Key Observations :
- Isoquinoline vs. Pyridine/Tetrahydropyrimidine Cores: The target’s 1,2-dihydroisoquinoline core distinguishes it from the pyridine ring in haloxyfop derivatives () and the tetrahydropyrimidine in ’s compounds. Isoquinolines are often prioritized in drug discovery for their binding versatility, whereas pyridines and tetrahydropyrimidines are common in agrochemicals and kinase inhibitors, respectively .
- Carbamoyl Group : The carbamoyl-methyl substituent in the target compound is absent in the other analogs. This group may enhance hydrogen-bonding interactions with biological targets, contrasting with haloxyfop’s chlorinated pyridine (bioactivity via electrophilic interactions) .
- Ethoxy vs. Nitrooxy Groups : The ethoxy group in the target and haloxyfop may improve lipid solubility, whereas nitrooxy groups in ’s derivatives are typically reactive moieties for prodrug activation .
Biological Activity
Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, also known by its chemical identifier BDBM28649, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
- SMILES Notation : CCOC(=O)C(C)Oc1cccc2c1ccn(CC(=O)Nc1ccc(OCC)cc1)c2=O
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. A notable study reported an EC50 value of 190 nM against the steroidogenic factor 1 (SF-1), indicating a moderate potency in modulating this transcription factor involved in steroidogenesis and reproductive functions .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of isoquinoline structures similar to this compound have shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound's ability to inhibit SF-1 suggests it may interfere with steroid hormone biosynthesis, which is crucial in various physiological processes.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : this compound has been shown to cause G0/G1 phase arrest in cancer cell lines, suggesting its role as a cell cycle inhibitor .
Study on SF-1 Activation
A detailed investigation on the effects of this compound was conducted using CHO-K1 cells transfected with a Gal4-SF1 chimeric transcription factor. The results revealed that the compound effectively modulated the transcriptional activity of SF1, confirming its potential as a therapeutic agent in conditions related to steroidogenesis .
Anticancer Efficacy in Cell Lines
In another study focusing on various cancer cell lines, derivatives based on the isoquinoline scaffold were tested for their cytotoxic effects. The results showed that compounds with similar structural motifs to Ethyl 2-[...] demonstrated significant cytotoxicity against MCF7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating strong growth inhibition .
Q & A
Q. What are the key synthetic steps for Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling of the isoquinoline core with a carbamoylmethyl group under basic conditions (e.g., K₂CO₃ in acetone or ethanol) .
- Esterification of the propanoate moiety, requiring controlled pH and temperature to avoid hydrolysis . Optimization focuses on solvent choice (polar aprotic solvents enhance yields), catalyst selection (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization. Reaction progress is monitored using HPLC and NMR to ensure >95% purity .
Q. How is the structural integrity of the compound verified during synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the isoquinoline ring (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~506.5 for C₂₅H₂₇N₃O₆) .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of functional groups .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
- pH Stability Studies : Hydrolysis rates are measured in buffers (pH 1–13) to identify degradation pathways .
Q. How do structural analogs of this compound differ in biological activity?
Modifications to the carbamoyl or ethoxyphenyl groups alter activity:
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and its analogs be resolved?
- Comparative Assays : Use standardized in vitro models (e.g., cancer cell lines HT-29 or MCF-7) to control variables like incubation time and concentration .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .
- Molecular Dynamics Simulations : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Target Identification : Employ affinity chromatography with immobilized compound to isolate binding proteins .
- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics for HDACs) .
- In Silico Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., G-protein-coupled receptors) .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Low-Temperature Quenching : Halt exothermic reactions (e.g., carbamoylation) at −20°C to prevent side products .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
- Flow Chemistry : Minimize degradation by reducing residence time in harsh conditions .
Q. What computational methods aid in optimizing the compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier permeability (logBB <0.3) .
- Metabolite Identification : CYP450 enzyme models (e.g., CYP3A4) predict phase I oxidation sites .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, accelerating carbamoyl group formation .
- Protic Solvents (EtOH) : Favor ester hydrolysis; thus, anhydrous conditions are critical for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
